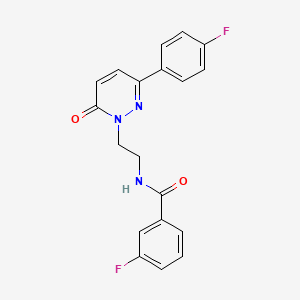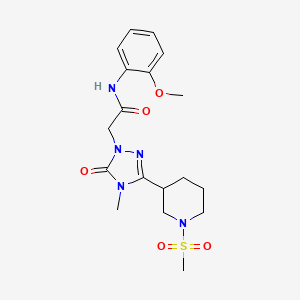
(S)-2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride” is a chemical compound. It is also known as “(S)-3-(3-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid” and "3-(3-aminophenyl)propanoic acid hydrochloride" . The compound has a molecular weight of 280.32 and 201.65 respectively.
Molecular Structure Analysis
The InChI code for “(S)-3-(3-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid” is1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8,15H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 . The InChI code for “3-(3-aminophenyl)propanoic acid hydrochloride” is 1S/C9H11NO2.ClH/c10-8-3-1-2-7(6-8)4-5-9(11)12;/h1-3,6H,4-5,10H2,(H,11,12);1H . Physical And Chemical Properties Analysis
“(S)-3-(3-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid” is a solid . It should be stored in a dark place, in an inert atmosphere, at 2-8°C . “3-(3-aminophenyl)propanoic acid hydrochloride” is also a solid .Aplicaciones Científicas De Investigación
Asymmetric Synthesis
One significant application of related compounds is in asymmetric synthesis, where microbial reductases expressed in Escherichia coli are used to generate chiral alcohols with high enantioselectivity. For instance, research demonstrates the enzymatic reduction of 3-chloro-1-phenyl-1-propanone to (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate in the synthesis of antidepressant drugs, achieving an enantiomeric excess value of 100% (Y. Choi et al., 2010).
Polymeric Materials
In the field of polymeric materials, the modification of radiation-induced poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various aliphatic and aromatic amines, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, has shown promise in medical applications due to enhanced thermal stability and significant antibacterial and antifungal activities (H. M. Aly & H. L. A. El-Mohdy, 2015).
Molecular Interactions
Research into the polymorphism of amino alcohol salts with quinaldinate reveals insights into hydrogen bonding and π...π stacking interactions, fundamental for understanding the molecular interactions of compounds like "(S)-2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride." These studies indicate different connectivity motifs and hydrogen bonding patterns, contributing to the development of novel molecular machines and drug delivery systems (Nina Podjed & B. Modec, 2022).
Safety and Hazards
Direcciones Futuras
Boronic acids, which are related to aminophenylpropanoic acids, are increasingly utilized in diverse areas of research . They are used in various sensing applications, protein manipulation and modification, separation, and the development of therapeutics . This suggests potential future directions for the study and application of “(S)-2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride”.
Propiedades
IUPAC Name |
(2S)-2-amino-3-(3-aminophenyl)propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c10-7-3-1-2-6(4-7)5-8(11)9(12)13;;/h1-4,8H,5,10-11H2,(H,12,13);2*1H/t8-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYMDLJJQHYMCD-JZGIKJSDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CC(C(=O)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)N)C[C@@H](C(=O)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2654506.png)
![2-{[5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2654508.png)
![4-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-cyclopentylbutanamide](/img/structure/B2654509.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-2-(ethylthio)benzamide](/img/structure/B2654512.png)
![2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2654514.png)

![4,7-Dimethyl-6-(4-methylphenyl)-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2654518.png)
![1-[1-(cyclobutylmethyl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B2654519.png)
![4-Cyclopropyl-5-fluoro-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine](/img/structure/B2654521.png)


![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2654524.png)
